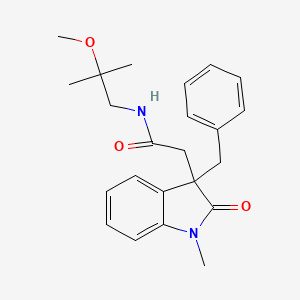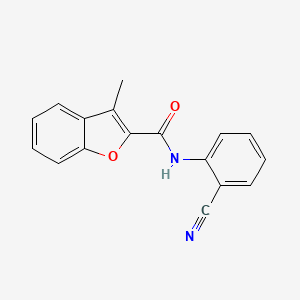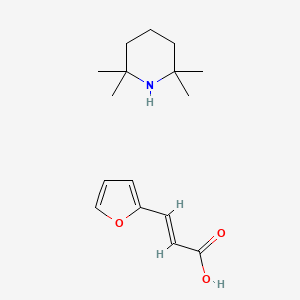
2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide, also known as DHBMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DHBMS is a succinamide derivative, which means it contains a succinamide group (-NHCOCH2CH2CO-) in its chemical structure. This compound has been synthesized using various methods and has shown promising results in scientific studies.
作用机制
The mechanism of action of 2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, which are both implicated in cancer development. Additionally, this compound has been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, this compound has been shown to be effective at low concentrations, making it a cost-effective option for research. However, there are also limitations to using this compound in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results.
未来方向
There are several future directions for research on 2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide. One area of interest is the development of this compound-based combination therapies for cancer treatment. Another area of interest is the investigation of this compound's potential applications in other fields such as agriculture and material science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods.
合成方法
2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide can be synthesized using a multi-step process that involves the reaction of succinic anhydride with 3-methylphenylamine to form N-(3-methylphenyl)succinamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,3-dihydroxybenzoic acid to form this compound. The purity of the compound can be improved using various purification techniques such as recrystallization and chromatography.
科学研究应用
2,3-dihydroxy-N,N'-bis(3-methylphenyl)succinamide has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-3-7-13(9-11)19-17(23)15(21)16(22)18(24)20-14-8-4-6-12(2)10-14/h3-10,15-16,21-22H,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAKLGQXHVQCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(C(=O)NC2=CC=CC(=C2)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(1,3-benzoxazol-2-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5336100.png)
![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)

![(4aS*,8aR*)-6-(2-methyl-3-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5336122.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)

![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5336141.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)
![N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
![7-(3-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5336166.png)
![phenyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5336179.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336186.png)
